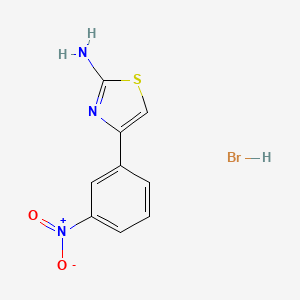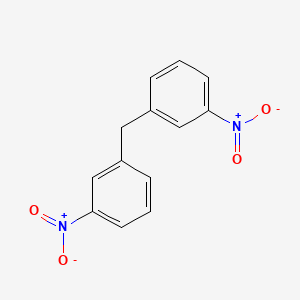![molecular formula C20H22N4O4S B4962224 4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MNPA and is a member of the benzamide family of compounds.
Aplicaciones Científicas De Investigación
MNPA has been studied for its potential applications in various areas of scientific research. One of the most promising applications of MNPA is in the field of cancer research. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. MNPA has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C. In addition, MNPA has been shown to inhibit the activation of several signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
MNPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MNPA has potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MNPA is its potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of MNPA is its potential toxicity, which needs to be further investigated in animal models.
Direcciones Futuras
There are several future directions for the research on MNPA. One of the most important areas of research is the development of more potent and selective analogs of MNPA for the treatment of cancer and inflammatory diseases. In addition, the potential toxicity of MNPA needs to be further investigated in animal models. Finally, the mechanism of action of MNPA needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, MNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. There are several future directions for the research on MNPA, including the development of more potent and selective analogs, investigation of its potential toxicity, and further elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of MNPA involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-(1-piperidinyl)aniline to form the final product, MNPA. The synthesis method for MNPA is well established and has been described in detail in the literature.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-28-18-10-5-14(13-17(18)24(26)27)19(25)22-20(29)21-15-6-8-16(9-7-15)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBYABAETZEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)


![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)
![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)